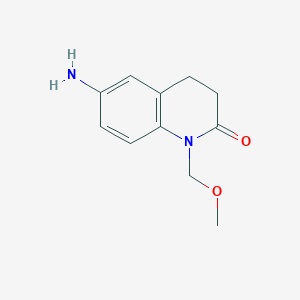

6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one (6-AMTQ) is a quinoline derivative that has been widely studied due to its potential as a therapeutic agent. It has been shown to have a wide range of biomedical applications, including as an anti-inflammatory, antioxidant, and anti-cancer agent. 6-AMTQ also displays antifungal and antibacterial properties, making it a promising candidate for the treatment of various diseases. In addition, 6-AMTQ has been found to have potential applications in drug delivery systems and as a scaffold for drug design.

Scientific Research Applications

Antimalarial Agents

Compounds similar to 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one have been investigated for their potential as antimalarial agents. A study by Carroll et al. (1976) described the synthesis of related tetrahydroquinolines, which were tested against Plasmodium berghei in mice, demonstrating their potential in antimalarial therapy.

Synthesis of Derivatives

Research by Nomura et al. (1974) focused on synthesizing amino-substituted tetrahydronaphthalene and tetrahydroquinoline derivatives. These compounds, closely related to 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one, were obtained through Michael addition reactions, showcasing the versatility of such compounds in chemical synthesis.

Catalytic Antibodies

The synthesis of tetrahydroquinolines, including compounds similar to 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one, was explored by González‐Bello et al. (1997) for generating catalytic antibodies. These antibodies could catalyze cationic cyclization reactions, indicating a potential application in biochemical processes.

Amino Acid Analysis

Aoyama et al. (2015) developed a novel derivatization reagent with a 6-methoxy-4-quinolone moiety for amino acid analysis. The reagent, derived from compounds like 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one, enabled sensitive determination of amino acid enantiomers.

Neuroprotective Activity

Okuda, Kotake, and Ohta (2003) conducted a study on 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds, which are structurally similar to 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one. They found that hydroxy-substituted derivatives exhibited neuroprotective activity, suggesting potential therapeutic applications for neurological disorders (Okuda et al., 2003).

properties

IUPAC Name |

6-amino-1-(methoxymethyl)-3,4-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-7-13-10-4-3-9(12)6-8(10)2-5-11(13)14/h3-4,6H,2,5,7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKJHDMIRYWTAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=O)CCC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)

![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)